molecular formula C14H14N2O2 B7475838 N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7475838
M. Wt: 242.27 g/mol
InChI Key: LZNFTBOQEPPVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAA is a member of the class of compounds known as N-acylpyridine-2-carboxamides, which have been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
In addition to its potential neuroprotective effects, N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to possess a variety of other biochemical and physiological effects. These include anti-inflammatory and analgesic effects, as well as anticonvulsant effects. N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide in scientific research is its relatively low toxicity, which makes it a safer alternative to other compounds that have been studied for their neuroprotective effects. However, one limitation of using N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide. One area of interest is in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide may also have potential applications in the treatment of other conditions, such as epilepsy and chronic pain. Further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide and to determine its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide can be achieved through the reaction of 2-acetylpyridine with 2-methylaniline in the presence of a catalyst, such as aluminum chloride. This reaction results in the formation of N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to possess a variety of potential applications in scientific research. One area of interest is in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of these conditions.

properties

IUPAC Name

N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-6-2-3-7-12(11)15-13(17)10-16-9-5-4-8-14(16)18/h2-9H,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFTBOQEPPVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

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